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Introduction

Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum refining industry

aimed at removing sulfur from various fuel streams, such as gasoline and diesel.[1][2] The

primary objective of HDS is to produce ultra-low sulfur fuels to comply with stringent

environmental regulations that limit sulfur dioxide emissions, a major contributor to acid rain.[2]

Alumina-supported molybdenum (Mo) catalysts, often promoted with cobalt (Co) or nickel (Ni),

are the industry standard for HDS processes.[1][3] These catalysts facilitate the reaction of

hydrogen with organosulfur compounds, converting them into hydrogen sulfide (H₂S) and

sulfur-free hydrocarbons.[2]

The active phase of these catalysts consists of molybdenum disulfide (MoS₂) nanoparticles,

with promoter atoms (Co or Ni) located at the edges of the MoS₂ slabs.[1][3] The alumina (γ-

Al₂O₃) support provides a high surface area and mechanical stability for the active catalytic

components.[3] The efficiency of Al-Mo based catalysts is influenced by several factors,

including the preparation method, the addition of promoters, and the reaction conditions.

Catalyst Structure and Function

The catalytic activity of Co-Mo/Al₂O₃ and Ni-Mo/Al₂O₃ catalysts is attributed to the "Co-Mo-S"

or "Ni-Mo-S" active phases.[1][3] In these structures, the promoter atoms (Co or Ni) decorate

the edges of MoS₂ crystallites, which is where the catalytic reactions primarily occur.[1] The

addition of promoters like cobalt or nickel significantly enhances the catalytic activity of the
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MoS₂ phase. Nickel-promoted catalysts generally exhibit higher hydrogenation activity

compared to cobalt-promoted catalysts.[4]

The morphology of the MoS₂ slabs, specifically the ratio of edge sites to corner sites, plays a

crucial role in the catalyst's selectivity. Catalysts with longer MoS₂ slabs, and thus a higher

edge-to-corner site ratio, tend to favor the direct desulfurization pathway over olefin

hydrogenation.[1] Conversely, a higher proportion of corner sites can be advantageous for the

hydrodesulfurization of highly refractory sulfur compounds like 4,6-dimethyldibenzothiophene

(4,6-DMDBT), which often requires an initial hydrogenation step.[1]

Hydrodesulfurization Reaction Mechanism

The hydrodesulfurization of organosulfur compounds, such as dibenzothiophene (DBT), over

Al-Mo catalysts proceeds through two primary reaction pathways[4]:

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur

(C-S) bonds in the sulfur-containing molecule. For DBT, the DDS pathway leads to the

formation of biphenyl (BP).[4]

Hydrogenation (HYD): In this pathway, one of the aromatic rings of the sulfur-containing

molecule is first hydrogenated, followed by the cleavage of the C-S bonds. For DBT, this

results in the formation of cyclohexylbenzene (CHB).[4]

The selectivity of the catalyst towards either the DDS or HYD pathway is influenced by the

catalyst composition (e.g., Co-Mo vs. Ni-Mo), the nature of the support, and the reaction

conditions.
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Figure 1: Reaction Pathways for Dibenzothiophene (DBT) Hydrodesulfurization
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Figure 1: Reaction Pathways for Dibenzothiophene (DBT) Hydrodesulfurization.

Quantitative Data
The performance of Al-Mo catalysts in hydrodesulfurization is evaluated based on various

physicochemical properties and catalytic activity measurements. The following tables

summarize key quantitative data from different studies.

Table 1: Physicochemical Properties of Al-Mo Catalysts
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Catalyst Promoter
Mo
Loading
(wt%)

Co/Ni
Loading
(wt%)

BET
Surface
Area
(m²/g)

Pore
Volume
(cm³/g)

Referenc
e

Co-Mo/γ-

Al₂O₃
Co 11.2 3.5 256 - [5]

NiMo/Al₂O₃

(Sample A)
Ni 15 3.67 - - [3][6]

NiMo/Al₂O₃

(Sample B)
Ni 15 3.67 - - [3][6]

NiMoAl-15 Ni - - - - [7]

c-Ni₁Mo₁ Ni - - 72-116 0.16-0.22 [8]

c-Ni₁W₁ Ni - - 72-116 0.16-0.22 [8]

Table 2: Catalytic Activity in Hydrodesulfurization
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Catalyst
Model
Compoun
d

Temperat
ure (°C)

Pressure
(bar)

HDS
Activity
(mol/mol
Mo/h)

Product
Selectivit
y
(CHB/BP)

Referenc
e

NiMo/Al₂O₃

(Sample A)
Thiophene -

atmospheri

c
53.4 - [3][6]

NiMo/Al₂O₃

(Sample B)
Thiophene -

atmospheri

c
101.9 - [3][6]

NiMo/Al₂O₃

(Sample A)
DBT 270 20 17.7 - [3][6]

NiMo/Al₂O₃

(Sample B)
DBT 270 20 81.2 - [3][6]

CoMo/γ-

Al₂O₃
DBT 277-410 10 atm -

0.2 (for

Co/Mo of

0.2-0.4)

[9]

Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and activity testing

of Al-Mo catalysts for hydrodesulfurization.
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Figure 2: Experimental Workflow for Al-Mo Catalyst Development
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Figure 2: Experimental Workflow for Al-Mo Catalyst Development.
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Protocol 1: Synthesis of Co-Mo/γ-Al₂O₃ Catalyst via Incipient Wetness Impregnation

This protocol describes the preparation of a cobalt-molybdenum catalyst supported on gamma-

alumina.

Materials:

γ-Al₂O₃ support (extrudates or powder)

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)

Deionized water

Phosphoric acid (H₃PO₄) (optional, as an acidity promoter)[5]

Procedure:

Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120°C overnight to remove any

adsorbed moisture.

Impregnation Solution Preparation:

Calculate the required amounts of ammonium heptamolybdate and cobalt nitrate to

achieve the desired metal loadings (e.g., 11.2 wt% Mo and 3.5 wt% Co).[5]

Dissolve the calculated amounts of the metal precursors in a volume of deionized water

equal to the pore volume of the γ-Al₂O₃ support.

If using, add phosphoric acid (e.g., 2%) to the impregnation solution.[5]

Impregnation:

Add the γ-Al₂O₃ support to the impregnation solution.

Stir the mixture for 1 hour at room temperature to ensure complete impregnation of the

pores.[5]
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Drying: Dry the impregnated catalyst in an oven at 120°C overnight.[5]

Calcination: Calcine the dried powder in a furnace at 550°C for 4 hours in a flow of air.[5] The

calcination step converts the metal precursors into their oxide forms.

Protocol 2: Characterization of the Al-Mo Catalyst

This protocol outlines the key techniques for characterizing the physicochemical properties of

the synthesized catalyst.

1. BET Surface Area Analysis:

Objective: To determine the specific surface area, pore volume, and pore size distribution.

Method: Use nitrogen adsorption-desorption isotherms at -195°C (liquid nitrogen

temperature).[5]

Sample Preparation: Degas the catalyst sample at 300°C in a vacuum for several hours

(e.g., 6 hours) to remove adsorbed species.[5]

Data Analysis: Calculate the specific surface area using the Brunauer-Emmett-Teller (BET)

equation. Determine the pore volume and pore size distribution using the Barrett-Joyner-

Halenda (BJH) method.[5]

2. X-ray Diffraction (XRD):

Objective: To identify the crystalline phases present in the catalyst and to estimate the

dispersion of the metal oxides.

Method: Record the XRD pattern of the catalyst powder using a diffractometer with Cu Kα

radiation.

3. Temperature-Programmed Reduction (H₂-TPR):

Objective: To study the reducibility of the metal oxide species and the interaction between

the metal species and the support.
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Method: Heat the catalyst sample in a flowing mixture of H₂ and an inert gas (e.g., Ar or N₂)

while monitoring the hydrogen consumption with a thermal conductivity detector (TCD).

4. X-ray Photoelectron Spectroscopy (XPS):

Objective: To determine the surface elemental composition and the oxidation states of the

elements on the catalyst surface.

Method: Irradiate the catalyst sample with X-rays and analyze the kinetic energy of the

emitted photoelectrons.

Protocol 3: Hydrodesulfurization Activity Testing

This protocol describes the procedure for evaluating the catalytic performance of the Al-Mo

catalyst in a fixed-bed reactor.

Materials and Equipment:

Fixed-bed reactor system

Synthesized Al-Mo catalyst

Model feed: A solution of a sulfur-containing compound (e.g., dibenzothiophene) in a suitable

solvent (e.g., n-hexadecane).

Hydrogen (H₂) gas

Sulfiding agent: A solution of a sulfur-containing compound (e.g., carbon disulfide (CS₂)) in a

solvent.

Gas chromatograph (GC) for product analysis.

Procedure:

Catalyst Loading: Load a known amount of the catalyst (e.g., 1 gram) into the fixed-bed

reactor.

Catalyst Activation (Sulfidation):
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The oxidic precursor of the catalyst must be converted to its active sulfide form.[3]

Perform in-situ sulfidation by flowing a solution of the sulfiding agent (e.g., 4 wt% CS₂ in n-

hexane) over the catalyst bed.[4]

Carry out the sulfidation in two stages: first at a lower temperature (e.g., 250°C for 2

hours) and then at a higher temperature (e.g., 350°C for 3 hours).[4]

HDS Reaction:

Introduce the model feed and hydrogen gas into the reactor at the desired operating

conditions.

Typical reaction conditions can range from 250-350°C in temperature, 6-10 bar in

pressure, and a liquid hourly space velocity (LHSV) of 1-3 h⁻¹.[5]

Product Analysis:

Collect liquid product samples periodically.

Analyze the samples using a gas chromatograph to determine the conversion of the sulfur

compound and the selectivity towards different products (e.g., BP and CHB).

Data Calculation:

Calculate the HDS conversion based on the disappearance of the sulfur-containing

reactant.

Determine the product selectivity as the ratio of the concentration of one product to the

sum of the concentrations of all products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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